

Application Notes and Protocols: Palladium-Platinum Catalysts for Formic Acid Oxidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Palladium platinum*

Cat. No.: *B8777967*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-platinum (Pd-Pt) bimetallic catalysts for the electrochemical oxidation of formic acid (FAO), a key reaction in direct formic acid fuel cells (DFAFCs). This document details the synthesis, characterization, and performance of these catalysts, offering standardized protocols for their evaluation.

Introduction

Formic acid is a promising fuel for portable power devices due to its high energy density, low crossover through polymer electrolyte membranes, and non-toxic nature.^[1] The efficiency of DFAFCs is largely dependent on the anodic catalyst's ability to facilitate the complete oxidation of formic acid to CO₂. While both palladium and platinum are effective catalysts, bimetallic Pd-Pt systems often exhibit superior activity and stability compared to their monometallic counterparts.^{[1][2]}

The electro-oxidation of formic acid can proceed through a desirable direct (dehydrogenation) pathway or an undesirable indirect (dehydration) pathway that produces carbon monoxide (CO), a poisoning species for the catalyst surface.^{[3][4][5]}

- Direct Pathway (Dehydrogenation): $\text{HCOOH} \rightarrow \text{CO}_2 + 2\text{H}^+ + 2\text{e}^-$
- Indirect Pathway (Dehydration): $\text{HCOOH} \rightarrow \text{CO}_{\text{ads}} + \text{H}_2\text{O} \rightarrow \text{CO}_2 + 2\text{H}^+ + 2\text{e}^-$

Palladium-based catalysts are known to favor the direct pathway, while platinum is more susceptible to CO poisoning.[5][6] By alloying palladium with platinum, it is possible to enhance CO tolerance and improve overall catalytic performance by modifying the electronic structure of the metals.[1][7]

Catalyst Synthesis Protocols

Several methods have been developed for the synthesis of carbon-supported Pd-Pt nanoparticles. Below are detailed protocols for two common approaches: electrochemical coreduction and the polyol reduction method.

Protocol: In Situ Electrochemical Coreduction

This method allows for the direct synthesis of Pd-Pt catalysts onto a gas diffusion layer (GDL), simplifying the fabrication of membrane electrode assemblies (MEAs).[1][2]

Materials:

- Gas Diffusion Layer (GDL) (e.g., Toray carbon paper)
- Hexachloroplatinic acid (H_2PtCl_6) solution (e.g., 8 wt% in H_2O)
- Palladium(II) chloride (PdCl_2) solution (e.g., 5 wt% in HCl)
- Deionized (DI) water
- Electrochemical cell with a three-electrode setup (working electrode: GDL, counter electrode: platinum wire, reference electrode: Ag/AgCl)
- Potentiostat/Galvanostat

Procedure:

- Prepare precursor solutions with desired Pt:Pd atomic ratios (e.g., 1:3, 1:1, 3:1).
- Immerse the GDL working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode in the precursor solution.

- Apply a constant potential (e.g., -0.2 V vs. Ag/AgCl) for a specified duration (e.g., 1000 s) to co-deposit the Pt and Pd nanoparticles onto the GDL.
- After deposition, rinse the catalyst-coated GDL thoroughly with DI water to remove any residual precursors.
- Dry the GDL catalyst in an oven at a controlled temperature (e.g., 60 °C) for several hours.

Protocol: Polyol Reduction Method

The polyol method is a versatile solution-phase synthesis that allows for good control over nanoparticle size and composition.^{[8][9]}

Materials:

- Hexachloroplatinic acid hexahydrate ($\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$)
- Palladium(II) chloride (PdCl_2)
- Ethylene glycol (EG)
- Polyvinylpyrrolidone (PVP) (stabilizing agent)
- Carbon support (e.g., Vulcan XC-72)
- Sodium borohydride (NaBH_4) / tert-butylamine (TBA) solution (for PVP removal)
- Acetone
- Deionized (DI) water

Procedure:

- Dissolve the calculated amounts of $\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$ and PdCl_2 in ethylene glycol.
- Add PVP to the solution and stir until fully dissolved.
- Heat the mixture to a specific temperature (e.g., 160 °C) and maintain for a set time (e.g., 2 hours) to facilitate the reduction of the metal precursors and formation of nanoparticles.

- Disperse the carbon support material in DI water and add it to the nanoparticle solution.
- Stir the mixture vigorously for an extended period (e.g., 24 hours) to ensure proper deposition of the nanoparticles onto the carbon support.
- Collect the carbon-supported catalyst by filtration or centrifugation.
- Wash the catalyst powder multiple times with acetone and DI water.
- To remove the PVP capping agent, wash the catalyst with a NaBH_4 /TBA solution.
- Finally, wash again with DI water and dry the catalyst powder in a vacuum oven.

Electrochemical Evaluation Protocol

The catalytic activity of the synthesized Pd-Pt catalysts towards formic acid oxidation is typically evaluated using standard electrochemical techniques.

Materials:

- Synthesized Pd-Pt catalyst on carbon support
- Nafion® solution (e.g., 5 wt%)
- Isopropyl alcohol
- Deionized (DI) water
- Glassy carbon electrode (GCE)
- Electrochemical cell with a three-electrode setup (working electrode: modified GCE, counter electrode: platinum wire, reference electrode: Ag/AgCl or Saturated Calomel Electrode - SCE)
- Potentiostat/Galvanostat
- Electrolyte solution: e.g., 0.5 M H_2SO_4 or 0.1 M HClO_4
- Formic acid (HCOOH)

Procedure:

- **Catalyst Ink Preparation:** Disperse a known amount of the catalyst powder in a mixture of DI water, isopropyl alcohol, and Nafion® solution. Sonicate the mixture to form a homogeneous ink.
- **Working Electrode Preparation:** Drop-cast a precise volume of the catalyst ink onto the polished surface of the GCE and let it dry at room temperature.
- **Electrochemical Measurements:**
 - Place the modified GCE, platinum counter electrode, and reference electrode in the electrochemical cell containing the electrolyte solution.
 - **Cyclic Voltammetry (CV) for Cleaning and ECSA:** Cycle the potential in the electrolyte solution to clean the catalyst surface and determine the electrochemical surface area (ECSA) from the hydrogen adsorption/desorption region.
 - **Formic Acid Oxidation CV:** Add a specific concentration of formic acid (e.g., 0.5 M) to the electrolyte. Record the CV at a set scan rate (e.g., 50 mV/s) within a defined potential window.
 - **Chronoamperometry (CA) for Stability:** Hold the electrode at a constant potential in the formic acid-containing electrolyte and record the current density over time to assess the catalyst's stability.

Performance Data

The performance of various Pd-Pt catalysts for formic acid oxidation is summarized in the tables below. These values are indicative and can vary based on synthesis conditions and testing parameters.

Table 1: Electrochemical Performance of Different Pd-Pt Catalyst Compositions.

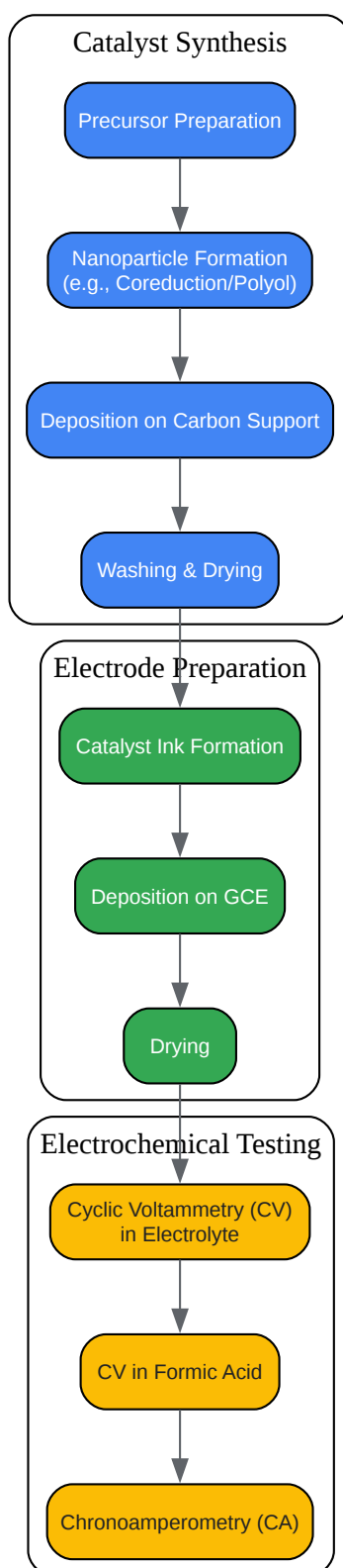
Catalyst Composition	Peak Current Density (mA/cm ²)	Onset Potential (V vs. RHE)	Reference
Pt ₁ Pd ₃ /C	Data not specified	Lower than Pt/C	[1]
Pt ₁ Pd ₁ /C	Highest (among tested)	Data not specified	[1][2]
Pt ₃ Pd ₁ /C	Data not specified	Data not specified	[1][2]
Pd/C	Lower than bimetallics	~0.891	[8]
PdPt/C	~1.7-fold higher than Pd/C	~0.875	[8]
Pt ₄ Pd ₉₆	High	~0.0	
Pt ₄₇ Pd ₅₃	Lower than Pt ₄ Pd ₉₆	Higher positive potential	[10]

Table 2: Power Density and Stability of Pt-Pd Catalysts in a Direct Formic Acid Fuel Cell.

Catalyst Composition	Peak Power Density (mW/cm ²)	Stability	Reference
Pt ₁ Pd ₁ /C	120 (at 80 °C)	Minimal voltage decay over 5 hours	[1][2]

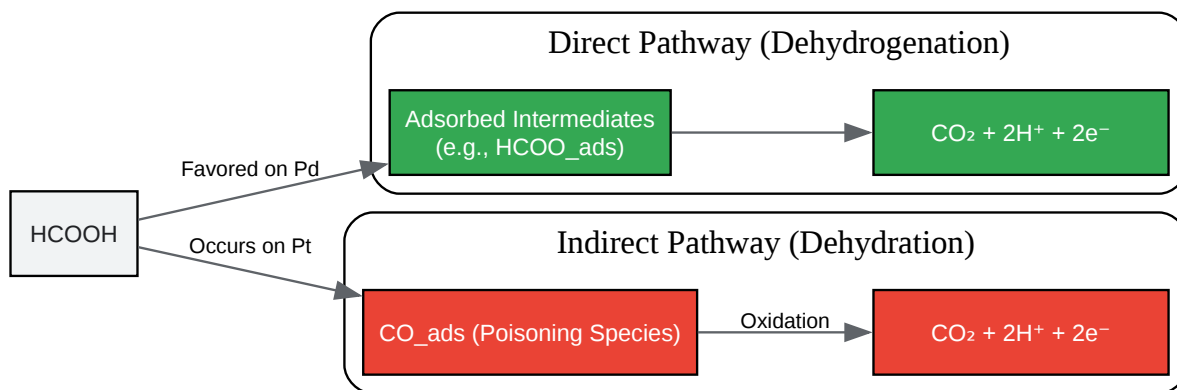
Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for catalyst evaluation and the reaction pathways for formic acid oxidation.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Pd-Pt catalyst synthesis and evaluation.



[Click to download full resolution via product page](#)

Caption: Dual-pathway mechanism for formic acid oxidation on Pd-Pt catalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The electro-oxidation of formic acid on Pt–Pd single crystal bimetallic surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. impact.ornl.gov [impact.ornl.gov]
- 8. Promoting formic acid oxidation performance of Pd nanoparticles via Pt and Ru atom mediated surface engineering - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01303J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Palladium-Platinum Catalysts for Formic Acid Oxidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8777967#palladium-platinum-catalysts-for-formic-acid-oxidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com